molecular formula C10H12BrFO B13703136 2-Bromo-4-(tert-butyl)-5-fluorophenol

2-Bromo-4-(tert-butyl)-5-fluorophenol

Cat. No.: B13703136
M. Wt: 247.10 g/mol
InChI Key: PMPHVTZVLFQNNT-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butyl)-5-fluorophenol (C₁₀H₁₂BrFO) is a halogenated phenolic compound characterized by a bromine atom at position 2, a tert-butyl group at position 4, and a fluorine atom at position 5 on the aromatic ring. The tert-butyl group provides steric bulk and electron-donating effects, while the halogens (Br and F) influence electronic properties and reactivity. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique substitution pattern, which enhances stability and modulates interactions with biological targets .

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

2-bromo-4-tert-butyl-5-fluorophenol

InChI

InChI=1S/C10H12BrFO/c1-10(2,3)6-4-7(11)9(13)5-8(6)12/h4-5,13H,1-3H3

InChI Key

PMPHVTZVLFQNNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1F)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)-5-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the bromination of 4-(tert-butyl)-5-fluorophenol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)-5-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the tert-butyl group can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and functional properties of 2-Bromo-4-(tert-butyl)-5-fluorophenol relative to analogous compounds:

Compound Name Molecular Formula Substituents (Position) Key Features Applications/Reactivity Insights
This compound C₁₀H₁₂BrFO Br (2), t-Bu (4), F (5) High steric hindrance; electron-donating t-Bu enhances stability Potential antimicrobial agent
5-Bromo-2-(tert-butyl)-4-chlorophenol C₁₀H₁₂BrClO Br (5), t-Bu (2), Cl (4) Chlorine substitution alters solubility and electrophilic reactivity Intermediate in agrochemical synthesis
3-Bromo-2-fluoro-5-(trifluoromethyl)phenol C₇H₄BrF₄O Br (3), F (2), CF₃ (5) Strong electron-withdrawing CF₃ group increases acidity (pKa ~4.5) Catalyst in cross-coupling reactions
2-Bromo-4'-(trifluoromethyl)phenol C₇H₄BrF₃O Br (2), CF₃ (4) Lacks tert-butyl group; higher solubility in polar solvents Building block for fluorinated polymers
2-Fluoro-5-(trifluoromethyl)phenol C₇H₄F₄O F (2), CF₃ (5) Absence of bromine reduces steric effects; focus on fluorinated properties Solubility modifier in coatings

Key Research Findings

Steric and Electronic Effects
  • The tert-butyl group in this compound significantly reduces reactivity in nucleophilic aromatic substitution compared to analogs without bulky substituents (e.g., 2-Bromo-4'-(trifluoromethyl)phenol) .
  • Fluorine at position 5 enhances hydrogen-bonding capacity, improving interactions with biological targets like enzymes, as seen in antimicrobial assays .
Halogen Substitution Impact
  • Replacement of bromine with chlorine (e.g., 5-Bromo-2-(tert-butyl)-4-chlorophenol) decreases molar refractivity by ~20%, altering photophysical properties .
  • Compounds with trifluoromethyl groups (e.g., 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol) exhibit 3–5× higher acidity than tert-butyl-substituted analogs, influencing their use in acidic reaction environments .

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